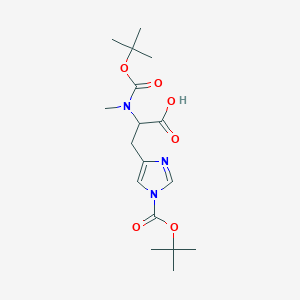
1-propyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
1-Propyl-1H-pyrrole-2-carbaldehyde (PPC) is a synthetic chemical compound which has been studied for its potential applications in a variety of scientific research fields. PPC is a heterocyclic aldehyde, meaning it has a carbon atom at its center surrounded by a ring of atoms of different elements. It is a colorless oil which has a boiling point of 171.5°C and a melting point of -5.5°C. PPC has been the subject of numerous studies due to its unique properties and potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Proteomics Research
1-propyl-1H-pyrrole-2-carbaldehyde: is utilized in proteomics research as a biochemical tool . Its molecular structure allows for the study of protein interactions and functions, contributing to the understanding of complex biological systems and disease mechanisms.
Anion Sensing
This compound has been integrated into a fluorescent probe for the selective detection of anions . Such probes are crucial in environmental monitoring and diagnostics, as they can detect minute changes in ion concentrations.
Pharmaceutical Applications
Derivatives of pyrrole-2-carboxaldehyde, which include 1-propyl-1H-pyrrole-2-carbaldehyde, have shown potential in pharmaceutical applications. They have been studied for their antibacterial activities and could lead to the development of new antibiotics .
Biomarker Development
The compound’s derivatives are being explored as biomarkers for diseases such as diabetes. They play a role in the early detection and staging of lifestyle-related diseases, which is vital for preventive healthcare .
Chemical Synthesis
In the field of chemical synthesis , 1-propyl-1H-pyrrole-2-carbaldehyde serves as a building block for creating complex organic molecules. It is used to synthesize various heterocyclic compounds, which are key in developing new materials and drugs .
Biotechnological Research
The compound is also significant in biotechnological research , where it may be used in the study of natural products and their applications. It aids in the identification of key compounds from natural sources, which can have various industrial and medicinal uses .
Propiedades
IUPAC Name |
1-propylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXXKFZMHRLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629576 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
89686-22-6 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)





